1-(3-氟磺酰氧基苯基)三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

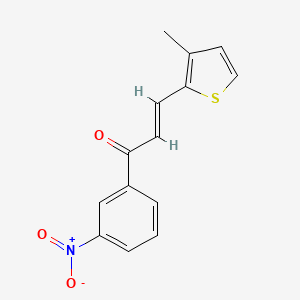

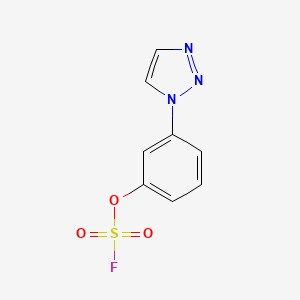

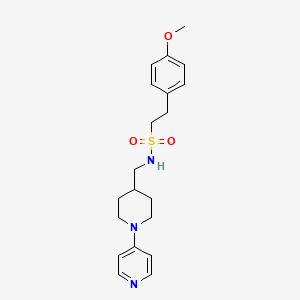

1-(3-Fluorosulfonyloxyphenyl)triazole is a compound that falls within the broader class of 1,2,3-triazole derivatives. These compounds are known for their diverse bioactivities, including antimicrobial, antiviral, and antitumor effects . The 1,2,3-triazole ring is also recognized for its ability to mimic various functional groups, making it a valuable scaffold in medicinal chemistry for the design of drug analogs .

Synthesis Analysis

The synthesis of fluorosulfonyl 1,2,3-triazoles, which are closely related to 1-(3-Fluorosulfonyloxyphenyl)triazole, can be achieved through a regioselective metal-free preparation from organic azides and bromovinylsulfonyl fluoride . This method is general and can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles . Additionally, a metal-free synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides has been reported, which proceeds smoothly under controlled conditions to give high yields .

Molecular Structure Analysis

The molecular structure of 1-(3-Fluorosulfonyloxyphenyl)triazole is characterized by the presence of a triazole ring, which is known to form dihedral angles with adjacent benzene rings, as observed in related compounds . The triazole ring's ability to engage in intermolecular hydrogen bonding plays a significant role in stabilizing the molecular structure .

Chemical Reactions Analysis

1,2,3-Triazole derivatives can undergo various chemical reactions, including Michael addition reactions under acidic conditions . The Fries rearrangement, a regioselective synthesis method, has also been applied to related triazole compounds under catalyst- and solvent-free conditions, demonstrating the versatility of triazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as 1-(3-Fluorosulfonyloxyphenyl)triazole, can be studied using various analytical techniques, including elemental analysis, NMR spectroscopy, and chromatography-mass spectrometry . These methods confirm the structure of the synthesized compounds and provide insights into their properties, such as the chemical shifts in the NMR spectrum and the mass of the pseudomolecular ions .

Relevant Case Studies

Case studies involving 1,2,3-triazole derivatives have shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines . For instance, 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives have demonstrated promising antitumor properties, suggesting that similar compounds like 1-(3-Fluorosulfonyloxyphenyl)triazole could also have potential as antitumor drugs . Additionally, the synthesis and anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole have highlighted the biological importance of sulfonyl-containing triazole derivatives in drug design .

科学研究应用

分子间相互作用与晶体工程

三唑衍生物,包括氟和氯衍生物,已被合成和表征,揭示了它们通过各种分子间相互作用(如 C–H⋯O、C–H⋯SC、C–H⋯π 和 π⋯π 相互作用)在晶体工程中的潜力。这些相互作用对于开发具有特定性质的新材料至关重要 (Shukla 等人,2014)。

合成与药物化学

1,2,3-三唑衍生物已被合成并被认为对它们的生物活性具有重要意义,包括抗菌、抗病毒和抗肿瘤作用。这些化合物被用作药物发现中设计新的活性分子的生物等排体,突出了三唑环在药物化学中的多功能性 (Bonandi 等人,2017)。

超分子化学

研究广泛探索了 1,2,3-三唑的超分子应用,利用其独特的性质在超分子和配位化学中应用。富氮三唑允许通过各种键合类型络合阴离子,为开发传感器和催化剂开辟了途径 (Schulze & Schubert,2014)。

缓蚀

三唑衍生物已显示出作为酸性介质中低碳钢腐蚀抑制剂的潜力。已评估它们作为缓蚀剂的效率,研究结果支持了这些化合物的分子结构与其抑制效率之间的关系,证明了三唑衍生物在工业环境中的实际应用 (Li 等人,2007)。

有机合成中的氟磺酰三唑

从溴乙烯基磺酰氟中区域选择性合成氟磺酰 1,2,3-三唑是一项显着的发展。该方法能够合成各种三唑的磺酸盐、磺酰胺和磺酸衍生物,这些衍生物通过现有方法难以获得,突出了氟磺酰基在增强三唑化学多功能性中的重要性 (Thomas & Fokin,2018)。

作用机制

Target of Action

1-(3-Fluorosulfonyloxyphenyl)triazole, also known as EN300-7554579, is a triazole compound. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .

Mode of Action

Triazole compounds are known to interact with their targets, causing changes in their function . The specific interactions and resulting changes caused by 1-(3-Fluorosulfonyloxyphenyl)triazole remain to be elucidated.

Biochemical Pathways

Triazole compounds are known to affect various biochemical pathways due to their ability to bind with a variety of enzymes and receptors . The downstream effects of these interactions depend on the specific targets and the nature of the interactions.

Pharmacokinetics

The pharmacokinetics of triazoles have been studied extensively in other contexts . The impact of these properties on the bioavailability of 1-(3-Fluorosulfonyloxyphenyl)triazole remains to be determined.

Result of Action

Triazole compounds are known to have various effects, including antifungal, antibacterial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Action Environment

It is known that triazole compounds can be found in various environments, including surface waters . The specific environmental factors that influence the action of 1-(3-Fluorosulfonyloxyphenyl)triazole remain to be determined.

安全和危害

属性

IUPAC Name |

1-(3-fluorosulfonyloxyphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIABXUWXCIQANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)

![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)

![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)